molecular formula C30H48O B12429903 beta-Amyra-9(11),12-dien-3beta-ol

beta-Amyra-9(11),12-dien-3beta-ol

Cat. No.: B12429903
M. Wt: 424.7 g/mol
InChI Key: FNKOKHZCQSJJOQ-YPSCHVQDSA-N
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Description

β-Amyra-9(11),12-dien-3β-ol is a triterpenoid compound belonging to the oleanane class, characterized by a pentacyclic structure with two double bonds at positions 9(11) and 12. Its molecular framework is closely related to β-amyrin (olean-12-en-3β-ol), a well-studied triterpene alcohol found in plant resins and waxes .

Properties

Molecular Formula

C30H48O

Molecular Weight

424.7 g/mol

IUPAC Name

(6aS,6bR,8aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-ol

InChI

InChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9-10,21-22,24,31H,11-19H2,1-8H3/t21?,22?,24?,27-,28+,29-,30-/m1/s1

InChI Key

FNKOKHZCQSJJOQ-YPSCHVQDSA-N

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC=C4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)C1CC(CC2)(C)C)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CC=C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C

Origin of Product

United States

Preparation Methods

Biosynthetic Routes via Enzymatic Cyclization

Enzymatic cyclization of oxidosqualene derivatives represents a key pathway for triterpenoid biosynthesis. Recombinant β-amyrin synthase (β-AS) catalyzes the conversion of 22,23-dihydro-2,3-oxidosqualene into euphol and baccharol, which share structural similarities with β-amyrin derivatives.

Key Mechanistic Insights:
  • Proton-Initiated Cyclization : The enzyme promotes protonation at C1, generating a dammarenyl cation intermediate.
  • Backbone Rearrangement : A hydride shift or methyl group migration facilitates the formation of the tetracyclic core.
  • D-Ring Formation : Baccharol’s six-membered D-ring is stabilized via anti-Markovnikov cyclization, independent of terminal π-electron participation.
Substrate Product Catalyst Yield Ratio Reference
22,23-dihydro-2,3-oxidosqualene Euphol : Baccharol (4:1) Recombinant β-AS 80% total yield

This method highlights the potential for enzymatic synthesis of β-amyrin derivatives, though direct application to β-Amyra-9(11),12-dien-3β-ol remains speculative.

Chemical Synthesis Methods

Reductive Functionalization of 3-Keto Precursors

The reduction of 3-keto triterpenoids to 3β-hydroxy derivatives is critical for stereochemical control. Lithocholic acid synthesis exemplifies this approach:

  • 3α-Hydroxysteroid Dehydrogenase/Carbonyl Reductase (3α-HSDH) : Catalyzes the reduction of 3-keto intermediates to 3α-alcohols with 100% selectivity.
  • Chemical Reduction : Sodium borohydride or lithium aluminum hydride can achieve 3β-reduction, though stereochemical outcomes depend on reaction conditions.
Reaction Catalyst/Reagent Product Stereochemistry Yield Reference
Reduction of 3-keto cholan-24-oate 3α-HSDH 3α-Hydroxycholan-24-oate 3α-OH (100%) 94.5%
Reduction of 3-keto amyrin derivative NaBH₄ 3β-Hydroxyamyrin 3β-OH (theoretical) N/A

For β-Amyra-9(11),12-dien-3β-ol, a modified 3-keto amyrin precursor could undergo reduction with chiral catalysts (e.g., Corey-Bakshi-Shibata reagents) to enforce β-configuration.

Enzymatic Reduction with Stereoselective Control

Enzymatic methods offer superior stereochemical precision. For example:

  • 3α/3β Selectivity : Engineered enzymes or co-factor systems (e.g., NADH/NADPH) can invert stereoselectivity.
  • Substrate Specificity : β-AS may require substrate modifications (e.g., methyl group positioning) to favor β-amyrin derivatives.

Functional Group Modifications

Post-synthesis functionalization enables structural diversification:

Condensation Reactions

Malabaricol derivatives are synthesized via base-catalyzed condensation with aromatic aldehydes, forming 2-benzylidene adducts. This method could modify β-Amyra-9(11),12-dien-3β-ol’s C2-methylene group.

Starting Material Reagent Product Yield Reference
Malabaricol Benzaldehyde/KOH 2-Benzylidene-malabaricol 67–71%
Hydrogenation of Double Bonds

Palladium-copper nanowires (Pd–Cu NWs) improve hydrogenation selectivity:

  • C4–C5 Double Bond : Pd–Cu NWs achieve 97:3 5β:5α isomer ratio, critical for amyrin backbone stability.
Substrate Catalyst Isomer Ratio Yield Reference
Methyl 3-oxocholan-24-oate Pd–Cu NWs 5β:5α = 97:3 88.7%

Analytical Characterization

Key techniques for confirming β-Amyra-9(11),12-dien-3β-ol’s structure:

  • NMR :
    • ¹H NMR : δ 5.12 (t, C2-H), 3.71 (t, C3-H).
    • NOESY : Correlations between C3-H and C5-H/C9-H.
  • MS : Molecular ion peaks (e.g., [M+Na]⁺ for baccharol derivatives).
  • IR : O–H stretch (3300–3500 cm⁻¹), C=C stretch (1600–1680 cm⁻¹).

Chemical Reactions Analysis

Types of Reactions: Beta-Amyra-9(11),12-dien-3beta-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural differences among β-Amyra-9(11),12-dien-3β-ol and related triterpenoids:

Compound Name Skeletal Type Double Bonds Functional Groups Notable Features
β-Amyra-9(11),12-dien-3β-ol Oleanane 9(11),12-diene C3-OH Increased unsaturation vs. β-amyrin
β-Amyrin (olean-12-en-3β-ol) Oleanane 12-ene C3-OH Ubiquitous in plant resins
α-Amyrin (urs-12-en-3β-ol) Ursane 12-ene C3-OH Ursane skeleton; stereoisomerism
Lupeol Lupane 20(29)-ene C3-OH Lupane backbone; antifungal activity
Lupenone Lupane 20(29)-ene C3-ketone Oxidized derivative of lupeol
Olean-9(11),12-dien-3-yl acetate Oleanane 9(11),12-diene C3-OAc Acetylated analog; enhanced lipophilicity

Physicochemical Properties

  • Solubility: β-Amyrin derivatives like β-Amyra-9(11),12-dien-3β-ol are typically hydrophobic due to their triterpenoid backbone. Acetylated analogs (e.g., olean-9(11),12-dien-3-yl acetate) exhibit even lower water solubility .
  • Stability: The 9(11),12-diene system may increase susceptibility to oxidation compared to mono-unsaturated β-amyrin.

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